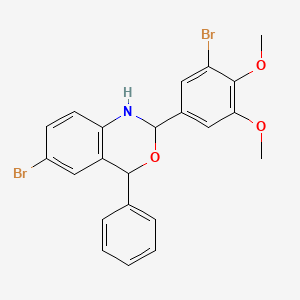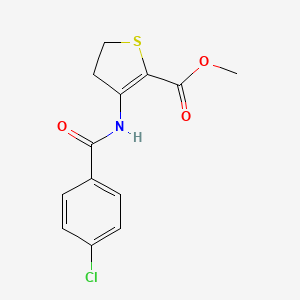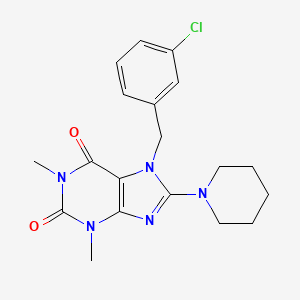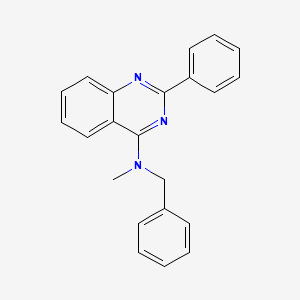
6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, medicinal chemistry, and organic synthesis. This compound is characterized by the presence of bromine atoms, methoxy groups, and a benzoxazine ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Cyclization: Formation of the benzoxazine ring through a cyclization reaction involving an amine and a phenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the bromine atoms.
科学研究应用
6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or resins.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
相似化合物的比较
Similar Compounds
2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Lacks the bromine atom at the 6-position.
6-bromo-2-(4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Lacks the bromine atom at the 3-position.
2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Lacks both bromine atoms.
Uniqueness
The presence of bromine atoms and methoxy groups in 6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.
属性
分子式 |
C22H19Br2NO3 |
|---|---|
分子量 |
505.2 g/mol |
IUPAC 名称 |
6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C22H19Br2NO3/c1-26-19-11-14(10-17(24)21(19)27-2)22-25-18-9-8-15(23)12-16(18)20(28-22)13-6-4-3-5-7-13/h3-12,20,22,25H,1-2H3 |
InChI 键 |
AHPFDPWICDOJPG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)C2NC3=C(C=C(C=C3)Br)C(O2)C4=CC=CC=C4)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11678122.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678123.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678128.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678134.png)

![(5Z)-3-benzyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678138.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11678147.png)

![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11678176.png)
![(5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678180.png)
![N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11678187.png)

![2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol](/img/structure/B11678204.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11678212.png)
